1,1,2-Trichloro-2-fluoroethane
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves careful control of reaction conditions to incorporate halogen and fluorine atoms into organic molecules. For instance, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine demonstrates the incorporation of fluorine into an energetic material, suggesting that similar methods could be adapted for synthesizing 1,1,2-Trichloro-2-fluoroethane .
Molecular Structure Analysis
The molecular structure of halogenated ethylenes, such as cis-1-chloro-2-fluoroethylene, has been extensively studied using both theoretical and experimental methods, including ab initio calculations and microwave spectroscopy . Similarly, the equilibrium structure of 1-chloro-1-fluoroethene has been determined using quantum chemical calculations . These studies provide a foundation for understanding the molecular structure of 1,1,2-Trichloro-2-fluoroethane.
Chemical Reactions Analysis
The reactivity of halogenated hydrocarbons is influenced by the presence of halogen and fluorine atoms. For example, the fragmentation of 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes under certain conditions yields fluorodienes . This suggests that 1,1,2-Trichloro-2-fluoroethane may also undergo interesting chemical transformations under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydrocarbons can be quite diverse. The electron diffraction method has been used to study the molecular structure of 1,2-difluorotetrachloroethane, revealing the existence of isomeric forms and providing detailed bond distances and angles . The thermal decomposition of 1-chloro-2-fluoroethane has been studied, yielding rate constants for the formation of alkenes and hydrogen halides . These studies help in predicting the behavior of 1,1,2-Trichloro-2-fluoroethane under various conditions.
Scientific Research Applications
Infrared Spectroscopy and Atmospheric Monitoring1,1-Dichloro-1-fluoroethane, a related compound to 1,1,2-Trichloro-2-fluoroethane, is used as a solvent in electronics and for precision cleaning applications. Its monitoring is crucial due to its potential to de
Scientific Research Applications of 1,1,2-Trichloro-2-fluoroethane
1. Environmental Monitoring and Impact
- Infrared Absorption for Atmospheric Monitoring : 1,1-Dichloro-1-fluoroethane, a compound related to 1,1,2-Trichloro-2-fluoroethane, is utilized in electronics as a solvent and for precision cleaning applications. It's important to monitor its concentration in the atmosphere due to its ozone-depleting potential. Accurate infrared absorption cross-section data is essential for this purpose, especially for instruments like the Atmospheric Chemistry Experiment – Fourier transform spectrometer (ACE-FTS) (Harrison, 2019).
Safety And Hazards
properties
IUPAC Name |
1,1,2-trichloro-2-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl3F/c3-1(4)2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMSTDJYMPIZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861897 | |
Record name | 1,1,2-Trichloro-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloro-2-fluoroethane | |
CAS RN |
359-28-4 | |
Record name | 1,1,2-Trichloro-2-fluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HCFC-131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2-Trichloro-2-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HCFC-131 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0FB1H5N3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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